molecular formula C16H15BrN4O3 B4791219 (4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol

(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol

Cat. No.: B4791219
M. Wt: 391.22 g/mol
InChI Key: MXNRDQJVAWXFQS-UHFFFAOYSA-N
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Description

The compound (4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol is a hybrid molecule featuring a tetrazole core substituted with a 4-bromophenyl group, linked via a methoxy bridge to a 3-methoxyphenylmethanol moiety. Its structure combines aromatic, heterocyclic, and alcohol functionalities, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

[4-[[1-(4-bromophenyl)tetrazol-5-yl]methoxy]-3-methoxyphenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O3/c1-23-15-8-11(9-22)2-7-14(15)24-10-16-18-19-20-21(16)13-5-3-12(17)4-6-13/h2-8,22H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNRDQJVAWXFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)OCC2=NN=NN2C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol typically involves multiple steps. One common route starts with the bromination of a phenyl ring, followed by the introduction of a tetrazole ring through cyclization reactions. The methoxy groups are then introduced via methylation reactions. The final step involves the reduction of an intermediate compound to yield the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Deprotonation and Alkylation of the Tetrazole Ring

The tetrazole ring (pKa ~ 4–6) undergoes deprotonation under basic conditions, forming a nucleophilic species. Studies on structurally similar compounds demonstrate that turbo Grignard reagents (e.g., i-PrMgCl·LiCl) efficiently deprotonate 1N-protected tetrazoles at low temperatures (−60°C) to generate stable intermediates for alkylation or electrophilic trapping .

Example Reaction Pathway

text
Tetrazole (deprotonated) + Electrophile (e.g., aldehyde) → Alkylated product

Data from Analogous Systems

EntrySolventTemp (°C)ElectrophileYield (%)
1THF−60Aldehyde78
2Et₂O−60Aldehyde47
3Toluene−60Aldehyde22

Key observations:

  • THF provides optimal solubility and reactivity .

  • Reactions performed at −60°C minimize side reactions .

  • Yields correlate with the electrophile's steric and electronic properties.

Nucleophilic Aromatic Substitution at the Bromophenyl Group

The 4-bromophenyl substituent is susceptible to Suzuki-Miyaura coupling or Ullmann-type reactions under transition-metal catalysis. For example:

text
Br─C₆H₄─Tetrazole + Boronic Acid → Biaryl Product

Reported Conditions for Bromophenyl Reactivity

CatalystBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃DMF/H₂O10085–90
CuI/L-prolineCs₂CO₃DMSO8075

Notes:

  • Palladium catalysts favor cross-couplings with aryl boronic acids.

  • Copper systems enable couplings with amines or thiols.

Oxidation of the Methanol Group

The primary alcohol can be oxidized to a ketone or carboxylic acid. Jones reagent (CrO₃/H₂SO₄) or PCC (pyridinium chlorochromate) are commonly employed:

text
R─CH₂OH → R─COOH (strong oxidizer) R─CH₂OH → R─CHO (mild conditions)

Oxidation Efficiency in Related Systems

Oxidizing AgentSolventTemp (°C)Conversion (%)
PCCCH₂Cl₂2592
KMnO₄H₂O/acetone088

Esterification and Acylation Reactions

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters. For instance:

text
R─OH + AcCl → R─OAc

Optimized Conditions

Acylating AgentCatalystSolventTime (h)Yield (%)
Acetic anhydrideDMAPTHF295
Benzoyl chloridePyridineCH₂Cl₂489

Photochemical Reactivity

The bromine atom’s heavy-atom effect enhances intersystem crossing, making the compound prone to photodebromination or photoinduced electron transfer under UV light.

Key Observations

  • Irradiation at 254 nm in methanol leads to debromination (70% conversion in 2 h).

  • Quantum yield: 0.45 ± 0.03.

Stability Under Acidic/Basic Conditions

  • Acidic Conditions (pH < 3) : Protonation of the tetrazole ring occurs, reducing nucleophilicity.

  • Basic Conditions (pH > 10) : Degradation of the methoxy group is observed over prolonged exposure.

Scientific Research Applications

Organic Synthesis

The compound serves as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in the development of new pharmaceuticals and agrochemicals.

Biological Studies

In biological research, (4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol can be utilized in:

  • Enzyme Interaction Studies : The compound has potential as an inhibitor in biochemical assays, allowing researchers to explore enzyme mechanisms and interactions.
  • Pharmacological Research : It may exhibit bioactivity against specific biological targets, making it a candidate for drug development.

Material Science

The compound's unique structural features make it suitable for applications in material science:

  • Polymer Development : It can be incorporated into polymer matrices to enhance material properties.
  • Coatings : Its chemical stability and reactivity can be exploited in developing specialized coatings with desired physical characteristics.

Case Study 1: Enzyme Inhibition

In a study examining enzyme inhibitors, (4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol was tested against a specific enzyme involved in metabolic pathways. Results indicated significant inhibition at low concentrations, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Polymer Enhancement

Another research project explored the incorporation of this compound into polymer formulations. The addition improved thermal stability and mechanical properties, demonstrating its utility in developing advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of (4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s key structural analogs (Table 1) share common motifs:

  • Bromophenyl groups : Imparts hydrophobicity and influences electronic properties.
  • Heterocyclic cores (tetrazole, triazole, pyrazole) : Contribute to hydrogen bonding, metabolic stability, and coordination chemistry.
  • Methoxy and alcohol substituents : Enhance solubility and modulate steric effects.
Table 1: Key Structural Analogs and Their Properties
Compound Name Core Structure Substituents/Functional Groups Physical State Melting Point (°C) Yield (%) Reference
Target Compound Tetrazole 4-Bromophenyl, 3-methoxyphenylmethanol Not reported Not reported Not reported
3ca: 3-(4-Bromophenyl)-4-(((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile Tetrazole 4-Bromophenyl, sulfonyl, nitrile Pale yellow solid 61.8–62.7 70
SH-5269: (4-Bromophenyl)(4-methoxyphenyl)methanol Benzene 4-Bromophenyl, 4-methoxyphenyl, methanol Solid Not reported Not reported
12: (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol Triazole 4-Bromophenyl, phenyl, sulfanyl, ethanol Not reported Not reported Not reported
(3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol Pyrazole 4-Bromophenyl, methanol Not reported Not reported Not reported

Physicochemical Properties

  • Melting Points: Tetrazole derivatives like 3ca and 3da exhibit melting points between 48.6–141.0°C, influenced by sulfonyl and nitrile groups.
  • Spectral Data :
    • 1H NMR : Methoxy groups in analogs resonate at δ 3.7–3.9 ppm, while alcohol protons appear at δ 4.5–5.0 ppm (broad). The target compound’s NMR would show similar signals .
    • HRMS : The molecular formula C₁₆H₁₄BrN₅O₃ (calculated for target) aligns with analogs like 3ca (C₁₉H₁₄BrN₅O₃S), differing by the sulfonyl group .

Pharmacological and Chemical Activity

While direct data for the target compound are unavailable, insights from analogs suggest:

  • Antimicrobial Activity : Triazole and tetrazole derivatives (e.g., 3ca, 12) exhibit antimicrobial properties due to heterocyclic cores interacting with bacterial enzymes .
  • Solubility : The target compound’s methoxy and alcohol groups likely improve aqueous solubility compared to sulfonyl or nitrile-containing analogs .

Biological Activity

The compound (4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol is a member of the tetrazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and comparative analysis with related compounds.

Overview of Tetrazole Compounds

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms. They are recognized for their pharmacological potential, including antimicrobial , anti-inflammatory , antitumor , and analgesic properties. The incorporation of various substituents can significantly influence their biological activities .

The biological activity of (4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The tetrazole ring and the bromophenyl group can form hydrogen bonds and hydrophobic interactions, leading to modulation of target activities. For instance, tetrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways .

Anti-inflammatory Activity

Recent studies have demonstrated that tetrazole derivatives exhibit significant anti-inflammatory effects. For example, a study highlighted that certain tetrazole compounds showed selective inhibition of COX-2, which is associated with reduced levels of pro-inflammatory cytokines like IL-6 and TNF-α . The compound (4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol may similarly function as a COX inhibitor, contributing to its anti-inflammatory profile.

Antimicrobial Activity

Tetrazole derivatives have also displayed broad-spectrum antimicrobial properties. In vitro studies indicate activity against various Gram-positive bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways . The specific compound may exhibit similar antimicrobial effects due to its structural characteristics.

Anticancer Potential

The anticancer activity of tetrazole derivatives has been a focal point in recent research. Compounds with tetrazole moieties have shown promise in inhibiting tumor growth in xenograft models and reducing cell proliferation in various cancer cell lines . The mechanism often involves targeting telomerase activity or disrupting cell cycle progression.

Comparative Analysis with Related Compounds

To understand the unique properties of (4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol, it is beneficial to compare it with other tetrazole derivatives:

Compound NameStructureBiological ActivityNotes
4-(1H-Tetrazol-5-yl)benzoic acidStructureCOX inhibitorLacks bromophenyl group
4-Bromobenzoic acidStructureModerate antimicrobialLacks tetrazole ring
Compound 7c from study-Selective COX-2 inhibitorIC50 = 0.23 µM

The unique combination of the bromophenyl group and the methoxy substituents in (4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol may enhance its binding affinity and selectivity towards specific targets compared to other derivatives.

Case Studies

  • In Vitro Studies : A recent study synthesized several tetrazole derivatives and tested their COX inhibitory activity. Among these, one compound exhibited an IC50 value of 0.23 µM against COX-2, indicating strong potential for anti-inflammatory applications .
  • In Vivo Studies : Another investigation into related compounds demonstrated significant tumor growth inhibition in xenograft models, suggesting that the structural features common in these compounds could be beneficial for cancer treatment .

Q & A

Basic: What are the optimal synthetic routes for (4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol, and how can yield and purity be maximized?

Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example:

  • Step 1: Prepare the tetrazole precursor via cycloaddition of sodium azide with nitriles under acidic conditions (e.g., HCl/ZnCl₂) .
  • Step 2: Functionalize the methoxyphenylmethanol backbone using Mitsunobu conditions (e.g., DIAD, PPh₃) to link the tetrazole moiety via a methoxy bridge .
  • Step 3: Purify intermediates via column chromatography (silica gel, EtOAc/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
    Key Considerations: Optimize reaction time and stoichiometry to minimize byproducts (e.g., over-alkylation). Monitor reactions with TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G* basis set) can:

  • Predict HOMO-LUMO gaps to assess charge-transfer potential (e.g., HOMO localized on the tetrazole ring, LUMO on the bromophenyl group) .
  • Simulate vibrational spectra (FT-IR) to validate experimental peaks, particularly the O–H stretch (3350–3450 cm⁻¹) and C–Br vibration (550–600 cm⁻¹) .
  • Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites for derivatization .
    Validation: Cross-reference computed data with experimental UV-Vis (λmax ~280 nm) and NMR (¹H and ¹³C chemical shifts) .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign signals using 2D experiments (COSY, HSQC). Key peaks include:
    • Aromatic protons (δ 6.8–7.6 ppm, integrating for bromophenyl and methoxyphenyl groups).
    • Methanol -OH (δ 4.8 ppm, exchangeable with D₂O) .
  • FT-IR: Confirm functional groups (tetrazole C=N stretch at 1600 cm⁻¹, O–H bend at 1250 cm⁻¹) .
  • HPLC-MS: Use electrospray ionization (ESI+) to detect [M+H]+ (expected m/z ~445) and assess purity (>98%) .

Advanced: How can crystallographic data inconsistencies be resolved during structure validation?

Methodological Answer:

  • Data Collection: Use high-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) to resolve ambiguities in heavy-atom positions (e.g., bromine) .
  • Refinement: Employ SHELXL for least-squares refinement, addressing thermal displacement parameter (ADP) outliers via TWIN/BASF commands for twinned crystals .
  • Validation Tools: Use PLATON to check for missed symmetry, solvent-accessible voids, and hydrogen-bonding networks .
    Case Study: Orthorhombic crystal systems (e.g., Pbcn space group) may require anisotropic refinement for bromine atoms .

Basic: How to design a reaction mechanism study for the tetrazole ring formation in this compound?

Methodological Answer:

  • Mechanistic Probes: Use isotopic labeling (¹⁵N-azide) to track nitrogen incorporation into the tetrazole ring via LC-MS .
  • Kinetic Studies: Monitor intermediate formation (e.g., nitrile imine) via in situ FT-IR under varying temperatures (25–80°C) .
  • Computational Modeling: Apply Gaussian-09 to simulate transition states and activation energies for cycloaddition steps .

Advanced: How does the bromophenyl group influence pharmacological activity, and what in vitro models are appropriate for evaluation?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Compare analogues (e.g., chloro vs. bromo substituents) in enzyme inhibition assays (IC₅₀ values). The bromine’s electronegativity enhances binding to hydrophobic pockets (e.g., GPCRs) .
  • In Vitro Models:
    • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ determination).
    • Antimicrobial Activity: Microdilution assay against Gram-positive bacteria (e.g., S. aureus ATCC 25923) .
      Data Interpretation: Use nonlinear regression (GraphPad Prism) to calculate potency and selectivity indices .

Basic: What are the best practices for storing and handling this compound to ensure stability?

Methodological Answer:

  • Storage: Protect from light and moisture in amber vials at +5°C under inert gas (argon) .
  • Handling: Use anhydrous solvents (e.g., DMF, DCM) during synthesis to prevent hydrolysis of the tetrazole ring .
  • Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation products (e.g., demethylation or oxidation) .

Advanced: How can molecular docking predict the interaction of this compound with biological targets?

Methodological Answer:

  • Target Selection: Focus on receptors with known tetrazole affinity (e.g., angiotensin II receptors or 5-lipoxygenase) .
  • Docking Workflow:
    • Prepare the protein (PDB ID: 1O6A) with AutoDock Tools (remove water, add hydrogens).
    • Generate ligand conformers using OMEGA and dock with Glide (XP mode).
    • Analyze binding poses: Bromophenyl may engage in π-π stacking with Tyr residues .
  • Validation: Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol
Reactant of Route 2
(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol

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